1-(4-Chlorophenyl)-2-(4,5-dichloroimidazol-1-yl)ethanone
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Overview
Description
1-(4-Chlorophenyl)-2-(4,5-dichloroimidazol-1-yl)ethanone is a synthetic organic compound characterized by the presence of a chlorophenyl group and a dichloroimidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-2-(4,5-dichloroimidazol-1-yl)ethanone typically involves the reaction of 4-chlorobenzaldehyde with 4,5-dichloroimidazole in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediate compounds, followed by their subsequent reaction to form the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-2-(4,5-dichloroimidazol-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield the corresponding alcohols or amines.
Substitution: The chlorophenyl and dichloroimidazole groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(4-Chlorophenyl)-2-(4,5-dichloroimidazol-1-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-2-(4,5-dichloroimidazol-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)-2-(4,5-dichloroimidazol-1-yl)ethanol: This compound is similar in structure but contains an alcohol group instead of a ketone.
1-(4-Chlorophenyl)-2-(4,5-dichloroimidazol-1-yl)amine: This compound features an amine group instead of a ketone.
Uniqueness
1-(4-Chlorophenyl)-2-(4,5-dichloroimidazol-1-yl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichloroimidazole moiety, in particular, contributes to its potential as a versatile intermediate in organic synthesis and its ability to interact with biological targets.
Properties
IUPAC Name |
1-(4-chlorophenyl)-2-(4,5-dichloroimidazol-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl3N2O/c12-8-3-1-7(2-4-8)9(17)5-16-6-15-10(13)11(16)14/h1-4,6H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LROYROUOQBZPOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CN2C=NC(=C2Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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